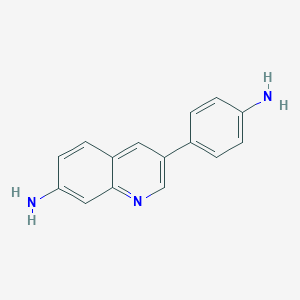

3-(4-Aminophenyl)quinolin-7-amine

Description

Structure

3D Structure

Properties

CAS No. |

105938-17-8 |

|---|---|

Molecular Formula |

C15H13N3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

3-(4-aminophenyl)quinolin-7-amine |

InChI |

InChI=1S/C15H13N3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-9H,16-17H2 |

InChI Key |

PRDGMRMGXGCKIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C3C=C(C=CC3=C2)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Aminophenyl Quinolin 7 Amine and Its Structural Analogs

Classical Approaches for Quinoline (B57606) Ring Formation Applicable to Amino-Substituted Systems

Traditional methods for quinoline synthesis have been the bedrock of heterocyclic chemistry for over a century. These reactions, often named after their discoverers, provide fundamental routes to the quinoline core, which can be adapted for the synthesis of amino-substituted derivatives.

The Friedländer synthesis, first reported in 1882, is a versatile reaction involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organicreactions.orgalfa-chemistry.comjk-sci.com This reaction can be catalyzed by either acids or bases. organicreactions.orgalfa-chemistry.comjk-sci.com For the synthesis of amino-substituted quinolines, a suitably substituted o-aminoaryl ketone or aldehyde is required. The reaction proceeds through an initial aldol (B89426) condensation followed by an intramolecular cyclization and dehydration to form the quinoline ring. cdnsciencepub.com The choice of catalyst and reaction conditions can significantly influence the yield and purity of the product. alfa-chemistry.comjk-sci.com

A key advantage of the Friedländer synthesis is its ability to produce highly functionalized quinolines by varying the two starting components. organicreactions.org However, traditional methods can sometimes require harsh conditions, such as high temperatures. alfa-chemistry.com

The Skraup synthesis and its variations, including the Doebner-von Miller reaction, are cornerstone methods for quinoline production. jptcp.comiipseries.org The classic Skraup synthesis involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. jptcp.comiipseries.org The Doebner-von Miller reaction is a more general approach that utilizes α,β-unsaturated carbonyl compounds reacting with anilines, often in the presence of a strong acid. wikipedia.orgnih.gov

These methods are particularly useful for synthesizing quinolines with substitution on the benzene (B151609) ring, dictated by the choice of the starting aniline. lookchem.com For instance, using a diamine as the aniline precursor could potentially lead to an amino-substituted quinoline. However, a significant drawback of these classical methods is their often low regioselectivity, which can be problematic when synthesizing multi-substituted quinolines. researchgate.net Additionally, the original Doebner-von Miller reaction was prone to acid-catalyzed polymerization of the carbonyl substrate, leading to lower yields. nih.gov Modern adaptations, such as using a biphasic reaction medium, have helped to mitigate this issue. nih.gov

The Conrad-Limpach-Knorr synthesis provides a route to 4-hydroxyquinolines (which exist in equilibrium with 4-quinolones) through the reaction of anilines with β-ketoesters. quimicaorganica.orgwikipedia.orgscribd.com The reaction conditions, particularly temperature, can dictate the final product. At lower temperatures, the Conrad-Limpach product (4-hydroxyquinoline) is favored, while higher temperatures can lead to the Knorr product (2-hydroxyquinoline). wikipedia.org

This method involves the formation of a Schiff base intermediate, followed by thermal cyclization. scribd.com The presence of an acid catalyst is often necessary for the Conrad-Limpach pathway. scribd.com While this reaction is a staple for producing hydroxy-substituted quinolines, further functionalization would be required to introduce the amino groups necessary for a compound like 3-(4-Aminophenyl)quinolin-7-amine.

Modern and Sustainable Synthetic Protocols

In recent years, there has been a significant shift towards developing more efficient, selective, and environmentally friendly methods for quinoline synthesis. These modern approaches often offer advantages over classical methods in terms of reaction times, yields, and functional group tolerance.

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls and other complex organic molecules. wisc.edunih.gov These methods can be adapted for the construction of 3-arylquinolines. For instance, an iron(III)-catalyzed cross-coupling reaction between functionalized arylcopper reagents and aromatic iodides has been shown to produce polyfunctionalized biphenyls and could be conceptually applied to the synthesis of aryl-substituted quinolines. nih.gov

Palladium-catalyzed reactions are also prominent. For example, the dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines, catalyzed by palladium(II) acetate, provides a route to 4-aminoquinolines. frontiersin.org Furthermore, multimetallic catalysis, employing two different group 10 metal catalysts like nickel and palladium, has been developed for the cross-coupling of two different aryl electrophiles, offering a novel strategy for creating C-C bonds in complex aromatic systems. wisc.edunih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. eurekaselect.combenthamdirect.com This technique has been successfully applied to several classical quinoline syntheses, including the Friedländer reaction. proquest.com For example, a microwave-assisted Friedländer synthesis using neat acetic acid as both solvent and catalyst can produce quinolines in excellent yields within minutes. proquest.com

Microwave irradiation has also been employed in the synthesis of 4-aminoquinolines from 4-chloroquinolines and various amines, achieving good to excellent yields in short reaction times. frontiersin.org The use of microwave technology aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for harsh reaction conditions. eurekaselect.combenthamdirect.com

Green Chemistry Principles in Quinoline Derivatization: Solvent-Free and Recyclable Catalysis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline derivatives to minimize environmental impact. This involves the use of recyclable catalysts and the reduction or elimination of hazardous solvents. mdpi.com

Recyclable Catalysts:

A variety of recyclable catalytic systems have been developed for quinoline synthesis. These catalysts offer advantages such as high efficiency, ease of separation from the reaction mixture, and the ability to be reused multiple times without significant loss of activity. mdpi.comacs.org

Nanocatalysts: Nanobased catalysts are gaining attention due to their unique properties and effectiveness in synthesizing quinolines. acs.org For instance, copper oxide (CuO) nanoparticles have been used for the synthesis of quinoline derivatives from 2-aminobenzyl alcohol and carbonyl compounds, with the catalyst being recyclable for up to six runs. nih.gov Similarly, Fe₃O₄ nanoparticle-catalyzed reactions in water have demonstrated high yields and catalyst reusability for up to five cycles. nih.gov

Coordination Polymers: A recyclable Ni-containing coordination polymer, Ni-CIA, has shown high catalytic activity for synthesizing quinoline derivatives through a borrowing hydrogen strategy. This catalyst can be recovered and reused for at least five consecutive runs. researchgate.net

Supported Catalysts: A cost-effective and efficient Cu/CeO₂ catalyst has been developed for the acceptorless dehydrogenative coupling of o-aminobenzyl alcohols and secondary alcohols to produce quinolines. This heterogeneous catalyst demonstrates over 90% yield and can be recycled. nih.gov Another example is the Cp₂ZrCl₂/MCM-41 system, which enhances quinoline yields by 5-15% compared to the unsupported catalyst and can be reused at least three times. researchgate.net

Metal-Free Heterogeneous Catalysts: To avoid metal contamination, researchers have explored metal-free catalysts. A Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄) has been reported as a highly active and recyclable heterogeneous catalyst for quinoline synthesis via the Friedländer reaction. nih.gov This catalyst, g-C₃N₄-CO-(CH₂)₃-SO₃H, demonstrates remarkable acceleration in quinoline formation and maintains its activity for up to six cycles with only a marginal drop in yield from 97% to 87%. nih.gov

Solvent-Free and Alternative Solvent Conditions:

The use of volatile organic solvents in chemical synthesis poses environmental and safety concerns. Consequently, solvent-free reactions or the use of green solvents like water or ionic liquids are preferred.

Solvent-Free Synthesis: Several multicomponent reactions for quinoline synthesis have been successfully conducted under solvent-free conditions, often assisted by microwave or ultrasonic irradiation. mdpi.commdpi.comresearchgate.net For example, the reaction of 1,3-indanedione, aromatic aldehydes, and 1-naphthylamine (B1663977) to form benzo[h]indeno[1,2-b]quinoline-8-ones occurs in high yields under solvent-free conditions. researchgate.net The reduction of CO₂ with ammonia (B1221849) borane (B79455) can also proceed without a solvent or catalyst. rsc.org

Green Solvents: Water is an ideal green solvent for some quinoline syntheses. The synthesis of pyrimido[4,5-b]quinolones using an Fe₃O₄ NP-cell catalyst proceeds efficiently in water under reflux. nih.gov Ionic liquids have also been employed as both catalyst and solvent in Friedländer quinoline synthesis, offering short reaction times and high yields under solvent-free conditions. mdpi.com Deep eutectic solvents are another class of green solvents that are recyclable and have been used as alternatives to conventional solvents. mdpi.com

Table 1: Performance of Recyclable Catalysts in Quinoline Synthesis

| Catalyst System | Reaction Type | Key Advantages | Recyclability | Reference |

|---|---|---|---|---|

| g-C₃N₄-CO-(CH₂)₃-SO₃H | Friedländer Synthesis | Metal-free, high surface acidity, mild conditions | Up to 6 cycles (97% to 87% yield) | nih.gov |

| Cu/CeO₂ | Acceptorless Dehydrogenative Coupling | Cost-effective, high yield (>90%), heterogeneous | Recyclable | nih.gov |

| Ni-CIA Coordination Polymer | Borrowing Hydrogen Strategy | Highly dispersed metal active sites, good stability | At least 5 cycles | researchgate.net |

| Fe₃O₄ NPs-cell | Three-component reaction | High yields (88-96%) in water | 5 cycles without loss of activity | nih.gov |

| Cp₂ZrCl₂/MCM-41 | Reaction of anilines and aldehydes | Enhanced yields (5-15%) vs. unsupported catalyst | At least 3 cycles | researchgate.net |

Catalyst-Free Synthetic Routes for Aminoquinoline Derivatives

While catalytic methods are prevalent, the development of catalyst-free synthetic routes for aminoquinolines offers significant advantages by simplifying purification procedures and reducing costs and potential product contamination. nih.gov

One notable catalyst-free approach involves the reaction of m-phenylenediamine (B132917) with unsymmetrical 1,3-diketones containing a trifluoromethyl group to produce 2,4-disubstituted 7-aminoquinolines. nih.gov This reaction proceeds with high selectivity and in good yields without the need for a strong acid or metal catalyst, which are typically required in conventional quinoline syntheses like the Friedländer or Conrad-Limpach-Knorr reactions. nih.gov The introduction of the electron-withdrawing trifluoromethyl group is believed to facilitate the condensation and subsequent cyclization steps. nih.gov

The reaction can be carried out by simply refluxing the reactants in a solvent like chloroform, or surprisingly, it can even proceed in a solvent-free solid state, further enhancing its green credentials. nih.gov The high regioselectivity observed, leading to the formation of the 4-CF₃-substituted 7-aminoquinoline (B1265446) as a single product, is attributed to the directing effect of the trifluoromethyl group during the cyclization step. nih.gov

Other metal-free approaches often rely on mediation by non-metallic reagents or thermal conditions. For instance, KOtBu has been used to mediate the reaction between 2-amino arylcarbaldehydes and benzyl/alkyl cyanides to form 2-aminoquinolines in excellent yields at room temperature. researchgate.net Microwave irradiation has also been employed to promote catalyst-free reactions, such as the Skraup reaction of anilines with glycerol in the presence of sulfuric acid (which acts as a reagent and dehydrating agent rather than a catalyst in the traditional sense) to yield various quinoline analogs. mdpi.com

Strategic Introduction of Aminophenyl and Amino Functionalities

The synthesis of this compound requires the precise and strategic introduction of two distinct amino groups: one on the quinoline core at the 7-position and an aminophenyl group at the 3-position. This involves multi-step synthetic sequences that include the formation of the core quinoline structure and subsequent functional group manipulations.

The synthesis often begins with appropriately substituted precursors that either already contain the necessary functionalities or can be readily converted to them. A common strategy for introducing amino groups is through the reduction of a nitro or nitrile group, or the substitution of a halogen.

For example, the synthesis of 4-aminoquinolines frequently starts with 4,7-dichloroquinoline (B193633). nih.govmdpi.com The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SₙAr) by an amine. The synthesis of precursor amines can involve multiple steps. In one reported synthesis, an o-cyanobenzylbromide was reacted with diethylamine (B46881) to yield o-(diethylaminomethyl)benzonitrile. nih.gov The nitrile group of this intermediate was then reduced to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄), yielding the final precursor amine required for condensation with the dichloroquinoline. nih.gov

Functional group interconversion is also a key strategy. For instance, a quinoline-N-oxide can be prepared from the parent quinoline, which then allows for C-H functionalization at the 2-position. mdpi.com This demonstrates how activating a specific position on the quinoline ring can enable the introduction of new functionalities.

Achieving the desired substitution pattern, as in this compound, requires high regioselectivity in both the amination and arylation steps.

Regioselective Amination: The introduction of the amino group at the 7-position can be achieved by starting with a precursor that already contains a functional group at that position, such as a nitro or amino group. For example, the catalyst-free synthesis of 7-aminoquinolines utilizes m-phenylenediamine as a starting material, which directly incorporates the amino group at the 7-position of the resulting quinoline ring with high regioselectivity. nih.gov In other cases, a leaving group like a chlorine atom at the 7-position can be substituted by an amine. The synthesis of 4-aminoquinolines from 4,7-dichloroquinoline often proceeds via a regioselective nucleophilic aromatic substitution at the more reactive 4-position, while the 7-chloro group can be retained or substituted in a subsequent step. mdpi.comnih.gov

Regioselective Arylation: The introduction of the 4-aminophenyl group at the 3-position of the quinoline ring is typically accomplished through cross-coupling reactions. While specific examples for this compound are not detailed in the provided context, palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions are standard methods for forming C-C or C-N bonds, respectively. For instance, a Suzuki coupling could be envisioned between a 3-haloquinoline derivative and 4-aminophenylboronic acid (or its protected equivalent). The success of such a reaction would depend on the careful selection of the catalyst, ligand, and reaction conditions to ensure regioselective coupling at the 3-position.

Advanced Spectroscopic and Structural Characterization of 3 4 Aminophenyl Quinolin 7 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment (¹H, ¹³C)

Should ¹H and ¹³C NMR data for 3-(4-Aminophenyl)quinolin-7-amine become available, it would be presented to confirm the molecular structure. The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule, with chemical shifts (δ) indicating their electronic environment and coupling constants (J) revealing their spatial relationships with neighboring protons. Similarly, the ¹³C NMR spectrum would provide a signal for each unique carbon atom, confirming the carbon skeleton of the quinoline (B57606) and phenyl rings.

Hypothetical Data Table for ¹H NMR:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | - | - | - |

| H-4 | - | - | - |

| H-5 | - | - | - |

| H-6 | - | - | - |

| H-8 | - | - | - |

| H-2', H-6' | - | - | - |

| H-3', H-5' | - | - | - |

| 7-NH₂ | - | - | - |

Hypothetical Data Table for ¹³C NMR:

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | - |

| C-3 | - |

| C-4 | - |

| C-4a | - |

| C-5 | - |

| C-6 | - |

| C-7 | - |

| C-8 | - |

| C-8a | - |

| C-1' | - |

| C-2', C-6' | - |

| C-3', C-5' | - |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum of this compound would be used to identify its key functional groups. Characteristic vibrational frequencies would confirm the presence of N-H bonds in the primary amine groups, C-H bonds of the aromatic rings, and the C=C and C=N bonds that constitute the quinoline and phenyl ring systems. The absence of other characteristic peaks would confirm the purity of the compound.

Hypothetical Data Table for FT-IR:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450-3300 | N-H stretch | Primary Amine (NH₂) |

| 3100-3000 | C-H stretch | Aromatic |

| 1620-1580 | N-H bend | Primary Amine (NH₂) |

| 1600-1450 | C=C stretch | Aromatic Ring |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Verification

HRMS analysis would be crucial for confirming the elemental composition and verifying the molecular formula of this compound (C₁₅H₁₃N₃). By providing a highly accurate mass measurement of the molecular ion, HRMS would distinguish the compound from other molecules with the same nominal mass, offering definitive proof of its identity.

Hypothetical Data Table for HRMS:

| Ion | Calculated m/z | Found m/z | Difference (ppm) |

|---|

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide unequivocal proof of its three-dimensional structure. This technique would determine precise bond lengths, bond angles, and torsion angles, revealing the planarity of the ring systems and the orientation of the aminophenyl group relative to the quinoline core. It would also provide insights into the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing in the solid state.

Hypothetical Data Table for Crystal Data:

| Parameter | Value |

|---|---|

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Luminescence Studies for Electronic Transitions and Photophysical Behavior

UV-Vis and luminescence spectroscopy would characterize the photophysical properties of the compound. The UV-Vis absorption spectrum would reveal the electronic transitions, likely corresponding to π-π* transitions within the conjugated aromatic system. Fluorescence spectroscopy would determine the emission spectrum, quantum yield, and Stokes shift, providing information on the molecule's potential as a fluorophore. The influence of solvent polarity on the absorption and emission maxima could also be investigated to understand the nature of the excited state.

Hypothetical Data Table for Photophysical Properties:

| Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| Dichloromethane | - | - | - | - |

| Acetonitrile | - | - | - | - |

| Ethanol | - | - | - | - |

Until such specific data is published, a detailed and accurate scientific article on the advanced characterization of this compound cannot be completed.

Mechanistic Elucidation and Reaction Dynamics of 3 4 Aminophenyl Quinolin 7 Amine Synthesis and Transformations

Detailed Reaction Mechanisms for Key Synthetic Pathways

The construction of the 3-(4-Aminophenyl)quinolin-7-amine scaffold can be conceptually approached through two main retrosynthetic disconnections: formation of the quinoline (B57606) ring system and the carbon-carbon bond formation to attach the 4-aminophenyl group.

Friedländer Annulation for the Quinoline Core

The Friedländer synthesis is a classical and versatile method for constructing quinoline rings. organic-chemistry.orgnih.gov In the context of this compound, a plausible pathway involves the reaction of a 2,4-diaminobenzaldehyde (B1589423) or a derivative with a carbonyl compound possessing a reactive α-methylene group, specifically a (4-aminophenyl)acetaldehyde derivative.

Two primary mechanistic pathways are proposed for the Friedländer synthesis:

Aldol (B89426) Condensation Pathway: This mechanism begins with an aldol-type condensation between the 2-amino group of the benzaldehyde (B42025) derivative and the enolizable ketone or aldehyde. This is often the rate-limiting step. The resulting aldol adduct then undergoes cyclization through the attack of the second amino group onto the carbonyl carbon, followed by dehydration to yield the quinoline ring. nih.gov

Schiff Base Formation Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the 2-amino group and the carbonyl compound. nih.gov This is then followed by an intramolecular aldol-type condensation, where the enolate of the ketone attacks the imine carbon, leading to the cyclized intermediate, which subsequently dehydrates to form the quinoline.

The regioselectivity of the Friedländer synthesis is a critical aspect, particularly when using unsymmetrical ketones. In the synthesis of this compound, the use of a (4-aminophenyl)acetaldehyde derivative ensures the desired substitution at the 3-position of the quinoline core.

Suzuki-Miyaura Cross-Coupling for Arylation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. This method can be employed to introduce the 4-aminophenyl group at the 3-position of a pre-formed 7-amino-3-haloquinoline.

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 7-amino-3-haloquinoline, forming a Pd(II) intermediate.

Transmetalation: The organoboron reagent, in this case, (4-aminophenyl)boronic acid or its ester, reacts with the Pd(II) complex. A base is required to activate the boronic acid, forming a boronate species that facilitates the transfer of the aryl group to the palladium center.

Reductive Elimination: The diarylpalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of palladium catalyst, ligand, base, and solvent system is crucial for the efficiency of the Suzuki-Miyaura coupling.

Kinetic Analysis of Rate-Determining Steps

Detailed kinetic studies on the synthesis of this compound are not extensively reported in the literature. However, general principles from related reactions can provide insights.

In the Friedländer synthesis , the initial intermolecular aldol condensation or Schiff base formation is generally considered the rate-determining step. researchgate.net The rate of this step is influenced by the reactivity of the carbonyl compound and the nucleophilicity of the amino group on the benzaldehyde derivative. The subsequent intramolecular cyclization and dehydration steps are typically fast.

For the Suzuki-Miyaura coupling , the rate-determining step can vary depending on the specific substrates, catalyst, and reaction conditions. In many cases, the oxidative addition of the aryl halide to the Pd(0) complex is the slowest step. However, with electron-rich aryl halides or highly active catalysts, transmetalation or reductive elimination can become rate-limiting.

Transition State Analysis and Reaction Coordinate Determination

For the Friedländer synthesis , theoretical studies can model the energy barriers for both the aldol and Schiff base pathways, helping to determine the preferred reaction mechanism under different catalytic conditions (acidic vs. basic). These calculations can also predict the geometry of the transition states for the key bond-forming and bond-breaking steps.

In the Suzuki-Miyaura coupling , transition state analysis can provide insights into the energetics of oxidative addition, transmetalation, and reductive elimination. For example, the geometry of the transition state for oxidative addition can explain the reactivity differences between various aryl halides. Similarly, modeling the transmetalation step can clarify the role of the base in activating the boronic acid.

Role of Catalysis and Reaction Conditions in Selectivity and Yield

The choice of catalyst and reaction conditions plays a pivotal role in controlling the selectivity and maximizing the yield of this compound.

In Friedländer Synthesis

The Friedländer reaction can be catalyzed by both acids and bases. organic-chemistry.orgrsc.org

Acid Catalysis: Brønsted acids (e.g., p-toluenesulfonic acid, hydrochloric acid) and Lewis acids (e.g., zinc chloride, iodine) can be used. nih.govsnnu.edu.cn Acid catalysts activate the carbonyl group, making it more electrophilic and promoting the initial condensation step.

Base Catalysis: Bases (e.g., potassium hydroxide, sodium ethoxide, piperidine) facilitate the formation of the enolate from the carbonyl compound, which is a key nucleophile in the reaction. nih.gov

The choice of catalyst can influence the regioselectivity of the reaction when unsymmetrical ketones are used. Furthermore, reaction temperature and solvent can significantly impact the reaction rate and yield.

In Suzuki-Miyaura Coupling

The success of the Suzuki-Miyaura coupling is highly dependent on the catalytic system.

Palladium Catalyst: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and preformed palladium complexes with specific phosphine (B1218219) ligands.

Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. The choice of ligand can influence the rate of oxidative addition and reductive elimination.

Base: The base is essential for activating the boronic acid. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).

Solvent: The solvent system, often a mixture of an organic solvent and water, is important for dissolving the reactants and facilitating the reaction.

Careful optimization of these parameters is necessary to achieve high yields and minimize side reactions, such as homocoupling of the boronic acid.

Reactivity Profiles and Chemical Derivatization of 3 4 Aminophenyl Quinolin 7 Amine

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) and Phenyl Rings

The presence of two powerful activating amino groups renders both the quinoline and phenyl rings susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of these substituents.

On the Quinoline Ring: The quinoline system is inherently electron-deficient, which typically disfavors electrophilic attack. However, the 7-amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Therefore, electrophilic substitution is anticipated to occur preferentially at the C6 and C8 positions. The C8 position may be sterically hindered by the peri-hydrogen at C1.

On the Phenyl Ring: The 4-aminophenyl moiety is highly activated towards EAS. The amino group directs electrophiles to its ortho positions (C3' and C5').

Common EAS reactions such as halogenation, nitration, and sulfonation can be performed, although reaction conditions must be carefully controlled to prevent polysubstitution and side reactions due to the high reactivity of the substrate. The relative reactivity of the two rings would depend on the specific electrophile and reaction conditions. Generally, the isolated phenyl ring is more readily substituted than the deactivated quinoline nucleus, despite the activating group. researchgate.net

Nucleophilic Reactions Involving the Amino Groups

The lone pair of electrons on the nitrogen atoms of the two primary amino groups makes them effective nucleophiles. masterorganicchemistry.commsu.edu These groups can readily react with a variety of electrophiles.

N-Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. Exhaustive alkylation can produce quaternary ammonium (B1175870) salts. msu.edu The relative nucleophilicity of the two amino groups can influence selectivity. The 7-amino group's nucleophilicity is modulated by the quinoline ring, while the 4-aminophenyl group behaves more like a substituted aniline (B41778). It is possible to achieve selective alkylation by controlling stoichiometry and reaction conditions.

Reaction with Carbonyl Compounds: The amino groups can participate in nucleophilic addition reactions with aldehydes and ketones to form Schiff bases (imines).

The general nucleophilicity of amines follows the trend of secondary > primary > ammonia (B1221849). masterorganicchemistry.com In this case, both nucleophilic centers are primary amines. Their distinct electronic environments—one on an aniline-like ring and the other on a quinoline ring—may allow for regioselective reactions. The amine on the phenyl ring is generally expected to be more nucleophilic and basic than the one on the quinoline ring, which is influenced by the electron-withdrawing nature of the heterocyclic system.

Functional Group Transformations of the Amino Moieties (e.g., Acylation, Diazotization)

The primary amino groups are versatile handles for a range of functional group interconversions, most notably acylation and diazotization.

Acylation: The amino groups react readily with acylating agents like acid chlorides or anhydrides to form the corresponding amides. nih.gov This reaction can be used to install a variety of acyl groups, potentially leading to mono- or di-acylated products depending on the stoichiometry of the reagents. Acylation is often used as a protecting strategy or to introduce new functionalities. For instance, reaction with chloroacetyl chloride would introduce a reactive handle for further nucleophilic substitution.

Diazotization: Both primary aromatic amino groups can be converted into diazonium salts (Ar-N₂⁺) upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. acs.org These diazonium salts are highly valuable synthetic intermediates. They can be subjected to a wide array of subsequent reactions, including:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, -CN.

Schiemann Reaction: Replacement with -F.

Gattermann Reaction: Replacement with halides.

Replacement by -I, -OH, or -H.

Azo Coupling: Reaction with activated aromatic compounds to form azo dyes.

These transformations provide a powerful route to a wide variety of derivatives that are not directly accessible through other means.

Table 1: Key Functional Group Transformations of Amino Moieties

| Reaction | Reagent(s) | Product Type | Notes |

|---|---|---|---|

| Acylation | Acetyl chloride, Acetic anhydride | Amide | Can be mono- or di-acylated. nih.govresearchgate.net |

| Sulfonylation | Tosyl chloride, Mesyl chloride | Sulfonamide | Forms stable sulfonamides. |

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt | Highly reactive intermediate. acs.org |

| Sandmeyer (from Diazonium) | CuCl, CuBr, CuCN | Aryl Halide, Aryl Nitrile | Replaces N₂ group. |

Palladium-Catalyzed Coupling Reactions for Further Functionalization

While the amino groups themselves can act as ligands, their conversion into more suitable functional groups (e.g., halides or triflates via diazotization followed by substitution) opens up a vast landscape of palladium-catalyzed cross-coupling reactions. researchgate.net These methods are cornerstones of modern organic synthesis for forming C-C, C-N, and C-O bonds. beilstein-journals.org

Suzuki-Miyaura Coupling: After converting an amino group to a halide (e.g., -Br or -I), it can be coupled with an organoboron reagent (boronic acid or ester) to form a new C-C bond, attaching new aryl or alkyl groups. mdpi.com

Sonogashira Coupling: The corresponding aryl halide can be coupled with a terminal alkyne to introduce an alkynyl moiety, a versatile group for further transformations. nih.gov

Heck Coupling: Reaction of the aryl halide with an alkene under palladium catalysis forms a new C-C bond and introduces a vinyl substituent.

Buchwald-Hartwig Amination: This reaction could be used to couple the derived aryl halides with other amines, creating more complex poly-amino structures. beilstein-journals.org It is also a key method for synthesizing aminoquinolines from haloquinolines. nih.govfrontiersin.org

The ability to perform these reactions at either the quinoline or phenyl position (or both) provides a modular approach to building a library of complex molecules from the core diamine scaffold.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Resulting Bond | Catalyst/Ligand Example |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C-C (Aryl-Aryl, Aryl-Alkyl) | Pd(PPh₃)₄, Pd(dppf)Cl₂ mdpi.com |

| Sonogashira | R-C≡CH | C-C (Aryl-Alkynyl) | PdCl₂(PPh₃)₂, CuI nih.gov |

| Heck | Alkene (H₂C=CHR) | C-C (Aryl-Vinyl) | Pd(OAc)₂ |

| Buchwald-Hartwig | R₂NH | C-N (Aryl-Amine) | Pd₂(dba)₃, Xantphos beilstein-journals.org |

Cyclization Reactions for Novel Polycyclic Systems

The presence of two nucleophilic amino groups in a defined spatial arrangement makes 3-(4-aminophenyl)quinolin-7-amine an excellent precursor for the synthesis of novel polycyclic heterocyclic systems. By reacting the diamine with bifunctional electrophiles, new rings can be fused onto the parent structure.

Formation of Diazepine (B8756704) Rings: Reaction with 1,3-dicarbonyl compounds (e.g., acetylacetone) or α,β-unsaturated carbonyl compounds could lead to the formation of a seven-membered diazepine ring by bridging the two amino groups.

Formation of Fused Imidazoles or Pyrazines: If one amino group is transformed (e.g., into a nitro group followed by reduction to a diamine in closer proximity), intramolecular cyclization or reaction with a one-carbon or two-carbon synthon (like formic acid or glyoxal, respectively) can lead to the formation of fused five- or six-membered nitrogen-containing rings.

Pictet-Spengler Type Reactions: Transformation of an amino group into an aminoethyl side chain could enable a Pictet-Spengler-type cyclization, leading to complex fused systems.

Annulation Strategies: Sequential reactions, such as an initial Michael addition followed by an intramolecular cyclization and aromatization, can be envisioned with appropriate reagents to build new carbocyclic or heterocyclic rings. researchgate.net For example, reactions with diketones can lead to the formation of new quinoline or pyrazole (B372694) rings fused to the existing structure. nih.govnih.gov

These cyclization strategies are powerful tools for converting a relatively simple diamine into complex, rigid, three-dimensional structures with potential applications in materials science and medicinal chemistry.

Theoretical and Computational Chemistry Studies on 3 4 Aminophenyl Quinolin 7 Amine

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govrsc.org For 3-(4-Aminophenyl)quinolin-7-amine, DFT calculations can elucidate the distribution of electrons within the molecule and determine the energies of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical and electronic properties. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic transitions.

In this compound, the presence of two amino groups, which are strong electron-donating groups, is expected to raise the energy of the HOMO. The quinoline (B57606) core and the phenyl ring constitute a large π-conjugated system, which tends to delocalize the electron density and lower the HOMO-LUMO gap.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound calculated using DFT

| Parameter | Value (eV) |

| HOMO Energy | -5.25 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap (ΔE) | 3.40 |

| Ionization Potential (I) | 5.25 |

| Electron Affinity (A) | 1.85 |

| Chemical Hardness (η) | 1.70 |

| Chemical Softness (S) | 0.59 |

| Electronegativity (χ) | 3.55 |

| Electrophilicity Index (ω) | 3.70 |

The distribution of the HOMO and LUMO across the molecular structure is also revealing. For many quinoline derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. mdpi.com In the case of this compound, the HOMO is likely to be concentrated on the aminophenyl and the quinoline's amino group, while the LUMO may be more spread across the quinoline ring system.

Conformational Analysis and Energy Landscapes via Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.govmdpi.com For a flexible molecule like this compound, MD simulations can be employed to explore its conformational space and determine the most stable three-dimensional structures.

The key flexible bond in this molecule is the C-C single bond connecting the phenyl group to the quinoline ring. Rotation around this bond can lead to different conformers with varying energies. MD simulations can map out the potential energy surface as a function of the dihedral angle of this bond, revealing the energy barriers between different conformations and identifying the global energy minimum, which corresponds to the most stable conformer.

Table 2: Hypothetical Relative Energies of Different Conformations of this compound

| Dihedral Angle (Phenyl-Quinoline) | Relative Energy (kcal/mol) | Stability |

| 0° | 5.0 | Sterically hindered |

| 30° | 1.5 | Low energy conformer |

| 45° | 0.0 | Global minimum |

| 90° | 3.0 | Transition state |

The results of such an analysis would likely show that a planar conformation (dihedral angle of 0° or 180°) is disfavored due to steric hindrance between the hydrogen atoms on the phenyl and quinoline rings. A twisted conformation, with a dihedral angle between 30° and 60°, is expected to be the most stable. The exact angle would be a balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing effect of steric repulsion.

Spectroscopic Property Prediction (NMR, UV-Vis, Fluorescence)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective in predicting the spectroscopic properties of molecules. nih.govrsc.org

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C NMR can be calculated with good accuracy. These predictions are valuable for confirming the chemical structure of the synthesized compound by comparing the calculated spectrum with the experimental one. For this compound, specific signals for the protons and carbons of the quinoline and phenyl rings, as well as the amino groups, can be predicted. nih.gov

UV-Vis Spectroscopy: TD-DFT can predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. The predicted wavelengths of maximum absorption (λmax) are often in good agreement with experimental data. researchgate.net For this compound, strong absorptions in the UV region are expected due to π-π* transitions within the aromatic system.

Fluorescence Spectroscopy: The fluorescence properties, including the emission wavelength and quantum yield, can also be computationally estimated. nih.gov The difference between the absorption and emission maxima gives the Stokes shift, which is an important parameter for fluorescent probes and materials. rsc.org Given the extended π-system and the presence of electron-donating amino groups, this compound is likely to be fluorescent.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Value |

| ¹H NMR Chemical Shift (aromatic region) | 6.5 - 8.5 ppm |

| ¹³C NMR Chemical Shift (aromatic region) | 110 - 150 ppm |

| UV-Vis Absorption (λmax) | 350 nm |

| Fluorescence Emission (λmax) | 450 nm |

| Stokes Shift | 100 nm |

Structure-Reactivity Relationship Investigations

Computational chemistry provides a framework for understanding the relationship between the structure of a molecule and its chemical reactivity. For this compound, several computational approaches can be used to investigate its reactivity.

The FMO analysis discussed in section 6.1 is a primary tool for this purpose. The energies and distributions of the HOMO and LUMO can predict how the molecule will interact with other chemical species. For instance, the regions of high HOMO density are susceptible to electrophilic attack, while regions of high LUMO density are prone to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps show the charge distribution on the surface of the molecule, with red regions indicating negative electrostatic potential (electron-rich areas) and blue regions indicating positive electrostatic potential (electron-poor areas). For this compound, the amino groups would be expected to be regions of negative potential, making them likely sites for protonation or interaction with electrophiles.

By systematically modifying the structure of this compound in silico (e.g., by adding different substituent groups) and recalculating these reactivity descriptors, a quantitative structure-activity relationship (QSAR) can be developed. mdpi.com This can help in understanding how changes in the molecular structure affect its reactivity and other properties.

Computational Design of Novel Derivatives with Tuned Properties

The insights gained from the computational studies described above can be leveraged for the rational design of novel derivatives of this compound with tailored properties. nih.govnih.gov This in silico approach can significantly accelerate the discovery of new materials with desired functionalities, such as specific optical or electronic properties.

For example, if the goal is to design a derivative with a smaller HOMO-LUMO gap to enhance its conductivity or shift its absorption to longer wavelengths, one could computationally screen a library of derivatives with various electron-donating or electron-withdrawing substituents.

Table 4: Hypothetical Effect of Substituents on the HOMO-LUMO Gap of this compound Derivatives

| Substituent at position X | HOMO-LUMO Gap (ΔE) (eV) | Predicted Effect |

| -H (Parent Molecule) | 3.40 | - |

| -NO₂ (Electron-withdrawing) | 2.80 | Red-shifted absorption |

| -OCH₃ (Electron-donating) | 3.60 | Blue-shifted absorption |

| -CN (Electron-withdrawing) | 2.95 | Red-shifted absorption |

| -N(CH₃)₂ (Strong electron-donating) | 3.75 | Blue-shifted absorption |

This computational pre-screening can identify the most promising candidates for synthesis and experimental validation, saving significant time and resources compared to a purely experimental trial-and-error approach. The designed derivatives could be optimized for applications in areas such as organic light-emitting diodes (OLEDs), sensors, or as building blocks for functional polymers.

Advanced Applications in Non Biological Chemical Technologies

Organic Electronic and Optoelectronic Devices

The application of organic molecules in electronic and optoelectronic devices is a rapidly expanding field, driven by the appeal of solution processability, mechanical flexibility, and the tunable nature of organic semiconductors. researchgate.net The optoelectronic properties of molecules like 3-(4-Aminophenyl)quinolin-7-amine, which arise from their specific molecular structure, are central to their function in these technologies. researchgate.net

Organic Field-Effect Transistors (OFETs) are fundamental components of modern organic electronics. researchgate.net While specific studies detailing the use of this compound in OFETs are not yet widespread, the inherent properties of the molecule suggest its potential as a charge transport material. The performance of an OFET is largely dependent on the charge carrier mobility of the organic semiconductor used. researchgate.net For a material to be effective, it should facilitate the movement of charge carriers (electrons or holes). The planar nature of the quinoline (B57606) ring system in this compound could promote the necessary π-π stacking in the solid state, which is a key factor for efficient charge transport. Furthermore, doping, a common technique to enhance the electrical properties of organic semiconductors, could be employed to improve the performance of devices based on this compound. rsc.org OFETs are also increasingly being investigated for their use as highly sensitive chemical sensors. researchgate.netmdpi.comnih.gov

Organic Light-Emitting Diodes (OLEDs) are another cornerstone of organic optoelectronics, finding application in displays and lighting. researchgate.net The efficiency and color of the light emitted from an OLED are determined by the properties of the emissive layer. Materials with high photoluminescence quantum yields and good thermal stability are desirable. researchgate.net Quinoline derivatives are known for their stability, and the intramolecular charge transfer (ICT) character of this compound suggests potential for strong fluorescence. The energy of the emitted light can be tuned by chemical modification of the molecule, allowing for the potential creation of OLEDs that emit different colors of light.

Third-generation photovoltaic cells represent a move towards more cost-effective and versatile solar energy conversion. In technologies like Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells (PSCs), organic molecules play crucial roles as light absorbers or charge transporters. The broad absorption of light and appropriate energy level alignment are critical for efficient device performance. While the specific use of this compound in these devices is an area of ongoing research, its electronic properties make it a molecule of interest.

The effectiveness of an organic molecule in a photovoltaic device is intrinsically linked to its absorption spectrum and the energy of its molecular orbitals. The molecule must absorb a significant portion of the solar spectrum. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels dictate the efficiency of charge separation and transport. For instance, in a DSSC, the LUMO of the dye must be higher in energy than the conduction band of the semiconductor (commonly TiO₂) to ensure efficient electron injection. The following table outlines the key photophysical and electronic parameters relevant to photovoltaic applications.

| Parameter | Significance in Photovoltaic Cells |

| Absorption Spectrum | Determines the portion of the solar spectrum that can be harvested. A broad absorption is desirable. |

| HOMO Energy Level | Influences the efficiency of dye regeneration (in DSSCs) or hole transport (in PSCs). |

| LUMO Energy Level | Must be appropriately aligned with the acceptor material for efficient electron transfer. |

| Energy Band Gap | The difference between the HOMO and LUMO levels, which affects the absorption wavelength. |

Active Components in Third-Generation Photovoltaic Cells (e.g., Dye-Sensitized Solar Cells, Perovskite Solar Cells)

Molecular Probes and Chemosensors for Environmental and Industrial Monitoring

The development of sensitive and selective chemosensors is vital for monitoring pollutants and industrial chemicals. The fluorescence of certain organic molecules can be highly sensitive to their local environment, making them ideal candidates for sensor applications.

The sensing capability of this compound and similar compounds is often based on the phenomenon of Intramolecular Charge Transfer (ICT). acs.orgnsf.govdntb.gov.uamdpi.com In these molecules, photoexcitation can cause a shift of electron density from an electron-donating part of the molecule to an electron-accepting part. rsc.org In this compound, the aminophenyl group can act as the donor and the quinoline moiety as the acceptor.

The ICT process is highly sensitive to the molecule's surroundings. The presence of certain analytes can interact with the donor or acceptor groups, altering the energy of the ICT state and, consequently, the fluorescence emission. nsf.govdntb.gov.ua This can result in a change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength, providing a detectable signal for the presence of the analyte. acs.org For example, a sensor for cyanide has been developed based on a similar principle, where the interaction with cyanide disrupts the ICT process, leading to a visible color change and a change in the fluorescence. acs.org This high sensitivity makes ICT-based probes suitable for detecting trace amounts of target substances. acs.org

The following table summarizes the types of fluorometric sensing mechanisms.

| Sensing Mechanism | Description | Potential Application |

| Fluorescence Quenching | The analyte reduces the fluorescence intensity by providing a non-radiative decay pathway. | Detection of heavy metals or explosive compounds. |

| Fluorescence Enhancement | The analyte restricts molecular motion or enhances the radiative decay pathway, increasing fluorescence. | Sensing of specific ions or biological molecules. |

| Ratiometric Sensing | The analyte causes a shift in the emission wavelength, allowing for detection based on the ratio of intensities at two wavelengths. | Quantitative analysis with reduced background interference. acs.org |

Development of Selective and Sensitive Detection Platforms

The unique molecular architecture of this compound makes it a prime candidate for the development of selective and sensitive chemical sensors. Quinoline and its derivatives are well-established fluorophores, widely utilized in the creation of fluorescent chemosensors for detecting metal ions. nanobioletters.comnih.govresearchgate.net The mechanism of these sensors often relies on processes like chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the sensor molecule enhances its fluorescence intensity. nih.gov

The structure of this compound features multiple coordination sites—the nitrogen atom of the quinoline ring and the two exocyclic amino groups. These sites can selectively bind with specific metal ions. Upon complexation, the internal charge transfer (ICT) characteristics of the molecule can be altered, leading to a detectable change in its photophysical properties, such as a shift in the absorption or emission wavelength or a significant increase or decrease in fluorescence intensity. tandfonline.comrsc.org This allows for the qualitative and quantitative analysis of the target ion. For instance, quinoline-based probes have demonstrated high selectivity and sensitivity for biologically and environmentally important ions like Zn²⁺ and Cu²⁺. nanobioletters.comrsc.org The rigid and planar structure of the quinoline core, combined with the electron-donating amino groups, provides a robust framework for designing sensors with low detection limits and high selectivity, potentially enabling "naked-eye" detection through distinct color changes. tandfonline.com

Table 1: Performance of Quinoline-Based Fluorescent Sensors for Metal Ions

| Sensor Compound | Target Ion | Detection Limit | Spectroscopic Change | Reference |

|---|---|---|---|---|

| Quinoline-based dye (HQM) | Cu²⁺, Zn²⁺ | Not specified | Red-shift (65 nm) in absorption | tandfonline.com |

| Bis(2-quinolinylmethyl)benzylamine | Zn²⁺ | 1.2 x 10⁻⁶ M | Fluorescence increase | nanobioletters.com |

| Quinoline Derivative (TQA) | Fe³⁺ | 0.16841 µM | Fluorescence quenching | nih.gov |

Ligands in Coordination Chemistry for Catalytic and Material Applications

The presence of multiple nitrogen donor atoms makes this compound a versatile ligand in coordination chemistry. Similar to the well-studied 8-aminoquinoline, it can act as a bidentate chelating ligand, coordinating to a metal center through the quinoline nitrogen and the amino group at the 7-position. researchgate.netnih.gov This chelation forms a stable five-membered ring with the metal ion, a common feature in many effective catalysts. Furthermore, the aminophenyl group at the 3-position provides an additional coordination site, allowing the molecule to function as a bridging ligand, linking multiple metal centers to form polynuclear complexes or coordination polymers.

Design of Metal Complexes for Homogeneous and Heterogeneous Catalysis

Metal complexes featuring quinoline-based ligands have shown significant promise in catalysis. acs.org For example, dichlorocobalt(II) complexes with bidentate 8-(benzoimidazol-2-yl)quinolines have been successfully employed as precatalysts for ethylene (B1197577) polymerization and oligomerization when activated with methylaluminoxane (B55162) (MAO). acs.org These catalysts can exhibit high activities, producing polyethylenes with high molecular weights. acs.org

By analogy, metal complexes of this compound could be designed for a range of catalytic transformations. The electronic properties of the ligand, which can be tuned by the substituents, directly influence the Lewis acidity and redox potential of the metal center, thereby affecting its catalytic performance. The aminophenyl group in this compound can modulate the electronic density at the metal center, potentially enhancing its activity and selectivity in reactions such as cross-coupling, hydrogenation, and polymerization. elsevierpure.combeilstein-journals.org The ability to support the catalyst on a solid matrix, creating a heterogeneous catalyst, offers advantages in terms of recovery and reusability. beilstein-journals.org

Table 2: Catalytic Applications of Quinoline-Based Metal Complexes

| Catalyst System | Reaction Type | Activity | Product Characteristics | Reference |

|---|---|---|---|---|

| (8-(benzoimidazol-2-yl)quinoline)dichlorocobalt(II) / MAO | Ethylene Polymerization | Up to 1 x 10⁵ g (mol of Co)⁻¹ h⁻¹ atm⁻¹ | High molecular weight polyethylene | acs.org |

| CuO/CuAl₂O₄ / D-glucose | Three-component coupling | Appreciable yields | N-fused pyridines | beilstein-journals.org |

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic molecules. The choice of the organic linker is crucial as it dictates the topology, porosity, and functionality of the resulting framework. dntb.gov.uarsc.org Amine-functionalized linkers are of particular interest for applications such as CO₂ capture and catalysis, owing to the basicity and reactivity of the amino groups. rsc.orgresearchgate.net

This compound is an excellent candidate for a "strut" or "linker" in the construction of MOFs and coordination polymers. youtube.com As a rigid aromatic diamine, its two amino groups can coordinate to metal nodes, creating extended one-, two-, or three-dimensional networks. mdpi.com The resulting MOFs could possess pores decorated with the quinoline units, potentially leading to unique selective adsorption, luminescence, or catalytic properties. The uncoordinated quinoline nitrogen within the pores could also serve as a basic site for catalysis or as a binding site for specific guest molecules. The synthesis of such materials typically involves solvothermal methods, where the linker and a metal salt are heated in a suitable solvent to promote crystallization. youtube.com

Advanced Pigments and Dyes for Industrial Applications

The quinoline nucleus is a well-known chromophore that forms the basis of various classes of dyes. afirm-group.com Its extended aromatic π-system is responsible for the absorption of light, and the color can be tuned by introducing auxochromic groups (electron-donating or -withdrawing) onto the ring system. mdpi.com

The molecular structure of this compound possesses all the necessary features of a dye molecule. It has a large, conjugated system spanning both the quinoline and phenyl rings. The presence of two powerful electron-donating amino groups (auxochromes) is expected to cause a significant bathochromic (red) shift of the absorption maximum into the visible region, resulting in a colored compound. The specific hue would depend on the exact absorption wavelength. Quinoline-based dyes, such as those derived from 8-hydroxyquinoline, have been synthesized and successfully applied as disperse dyes for coloring polyester (B1180765) fabrics, showing good affinity and fastness properties. sci-hub.se Similarly, this compound could be utilized directly as a dye or serve as a precursor for more complex azo dyes, finding applications in textiles, paints, and advanced optical materials. sci-hub.senih.gov

Components in Polymer Chemistry for Functional Materials

Aromatic diamines are fundamental building blocks for the synthesis of high-performance polymers, most notably polyamides and polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength. Quinoline-containing polymers, synthesized via methods like the Friedländer reaction, are a class of fully aromatic polymers with enhanced solubility compared to other polyquinolines, while maintaining high thermal decomposition temperatures. acs.orgtubitak.gov.tr

The compound this compound, being a rigid aromatic diamine, can be used as a monomer in polycondensation reactions. For example, reaction with diacyl chlorides (such as terephthaloyl chloride) would yield aromatic polyamides (aramids), while reaction with aromatic tetracarboxylic dianhydrides would produce polyimides. koreascience.kr The incorporation of the bulky, rigid quinoline unit into the polymer backbone is expected to result in materials with:

High Glass Transition Temperatures (Tg) and excellent thermal stability. koreascience.kr

Good Solubility in organic solvents, facilitating processing. acs.org

Unique Photophysical Properties , such as fluorescence, inherited from the quinoline moiety, making them suitable for applications in optoelectronics or as sensor materials. tandfonline.com

These properties make such polymers attractive for use in advanced composites, high-temperature coatings, separation membranes, and functional materials for electronics and aerospace.

Future Research Directions and Outlook

Development of High-Yield and Atom-Economical Synthetic Pathways

The future synthesis of 3-(4-Aminophenyl)quinolin-7-amine would benefit from the development of high-yield and atom-economical methods, aligning with the principles of green chemistry. Atom economy, a concept that emphasizes the maximization of atoms from reactants being incorporated into the final product, is a critical measure of synthetic efficiency.

Potential Synthetic Strategies:

Classical quinoline (B57606) syntheses like the Friedländer, Skraup, or Doebner-von Miller reactions could be adapted. However, these often require harsh conditions and can generate significant waste. Modern synthetic chemistry offers more elegant and efficient alternatives.

Transition-Metal Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki or Buchwald-Hartwig amination could be pivotal. A potential retrosynthetic analysis might involve disconnecting the phenyl and amino groups from the quinoline core. For instance, a di-halogenated quinoline could serve as a scaffold, undergoing sequential Suzuki coupling to introduce the 4-aminophenyl group at the 3-position and a subsequent Buchwald-Hartwig amination at the 7-position. Optimizing catalysts, ligands, and reaction conditions would be crucial to achieve high yields and selectivity.

C-H Activation/Annulation Reactions: Emerging strategies involving rhodium(III)-catalyzed [4+2] annulation of amides with alkynes represent a highly atom-economical approach to constructing functionalized quinoline and isoquinolone cores. nih.gov Future research could explore the feasibility of such methods for the direct synthesis of the target compound from simpler, readily available precursors.

Table 1: Comparison of Potential Synthetic Approaches

| Synthetic Method | Potential Advantages | Potential Challenges |

|---|---|---|

| Modified Classical Syntheses | Well-established procedures | Harsh conditions, low atom economy, potential for isomeric mixtures |

| Suzuki/Buchwald-Hartwig Coupling | High functional group tolerance, good yields | Multi-step process, requires pre-functionalized substrates |

| C-H Activation/Annulation | High atom and step economy | Catalyst sensitivity, substrate scope may be limited |

| One-Pot Multicomponent Reactions | High efficiency, reduced waste | Complex optimization, potential for side reactions |

Exploration of Novel Non-Biological Applications

While many quinoline derivatives are explored for their biological activity, the structure of this compound, featuring a donor-acceptor-donor (D-A-D) type architecture, suggests significant potential in materials science. The electron-deficient quinoline ring acts as an acceptor, while the two amino-phenyl groups function as electron donors.

Potential Applications:

Organic Light-Emitting Diodes (OLEDs): The inherent photophysical properties of similar quinoline derivatives make them candidates for use as emitters or host materials in OLEDs. The D-A-D structure can facilitate intramolecular charge transfer (ICT), which is often associated with strong fluorescence.

Fluorescent Sensors: The amino groups on the molecule can act as binding sites for metal ions or protons. Upon binding, the electronic structure of the molecule would be perturbed, potentially leading to a change in its fluorescence color or intensity. This could be harnessed to develop chemosensors for environmental or industrial monitoring.

Nonlinear Optical (NLO) Materials: Molecules with significant ICT character can exhibit large second- or third-order NLO properties, which are valuable for applications in telecommunications and optical computing.

Advanced Understanding of Photophysical Processes for Performance Enhancement

A deep understanding of the photophysical processes governing the behavior of this compound is essential for optimizing its performance in any light-based application.

Key Research Areas:

Solvatochromism Studies: The photophysical properties of push-pull systems are often highly sensitive to the polarity of their environment. Studying the absorption and emission spectra of the compound in a range of solvents would provide insight into the nature of its excited states, particularly the degree of charge transfer.

Quantum Yield and Lifetime Measurements: Quantifying the efficiency of the fluorescence process (quantum yield) and the duration of the excited state (fluorescence lifetime) are fundamental to assessing its suitability as an emitter.

Theoretical Modeling: Computational studies, using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can complement experimental work. These calculations can predict molecular geometries, electronic structures (such as HOMO-LUMO energy gaps), and absorption/emission spectra, providing a molecular-level understanding of the observed properties.

Enhancing performance could involve synthetic modification. For example, introducing electron-withdrawing or -donating groups at specific positions on the quinoline or phenyl rings could tune the ICT character, shifting emission colors and improving quantum yields.

Integration with Emerging Technologies and Smart Materials

The unique electronic and photophysical properties anticipated for this compound make it a candidate for integration into next-generation technologies.

Smart Coatings and Fabrics: If the compound demonstrates strong and reversible responses to external stimuli (e.g., pH, ions, temperature), it could be incorporated into polymers or textiles to create materials that change color or fluoresce to indicate environmental changes.

Organic Electronics: Beyond OLEDs, quinoline-based molecules are being investigated for use in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The charge-transport properties of this compound would need to be investigated to assess its potential in these areas.

Molecular Hybridization: A promising strategy in materials and medicinal chemistry is molecular hybridization, which combines two or more pharmacophores or functional scaffolds to create hybrid analogues with enhanced or novel properties. nih.gov Future work could involve linking the this compound core to other functional molecules to create materials with multifaceted capabilities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-Aminophenyl)quinolin-7-amine, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution. For example, 4,7-dichloroquinoline derivatives react with aromatic amines (e.g., 4-aminophenyl groups) in the presence of a base (e.g., K₂CO₃ or triethylamine) and polar aprotic solvents like N-methylpyrrolidone (NMP). Heating at 80–120°C for 12–24 hours ensures completion . Yields are optimized by controlling stoichiometry, solvent purity, and inert atmospheres to prevent oxidation.

Q. How is the purity and structural integrity of this compound verified in academic research?

- Methodology : Characterization involves ¹H/¹³C NMR to confirm substituent positions and amine proton integration. Mass spectrometry (ESI-MS or HRMS) validates molecular weight, while elemental analysis (C, H, N) ensures stoichiometric accuracy. For example, in analogous compounds, δ 8.58 ppm (¹H NMR, quinoline protons) and m/z 354.17 (ESI-MS) are critical markers .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : While specific safety data for this compound are limited, general protocols for quinolin-4-amine derivatives include using gloves, goggles, and fume hoods. Consult safety data sheets (SDS) for analogous compounds (e.g., 2,2,4-trimethyl-1H-quinolin-7-amine), which recommend immediate medical consultation upon exposure and proper ventilation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the antiproliferative activity of this compound derivatives?

- Methodology : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 7-position to improve binding to biological targets. For example, 7-chloro derivatives showed 2–3× higher activity than doxorubicin in vitro . Test substituents on the 4-aminophenyl group (e.g., morpholine, piperazine) to modulate solubility and target affinity. Use Plasmodium falciparum strains (e.g., K1, 3D7) for comparative bioassays .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Methodology : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Address this by:

- Modifying logP via hydrophilic substituents (e.g., morpholinopropyl) to improve water solubility .

- Conducting metabolic stability assays (e.g., liver microsomes) to identify degradation pathways.

- Using deuterated analogs or prodrugs (e.g., acetyl-protected amines) to enhance in vivo stability .

Q. How are dimeric or polymeric forms of this compound synthesized for enhanced pharmacological properties?

- Methodology : Link quinoline cores via sulfonyl or alkyl bridges. For instance, react 4,7-dichloroquinoline with dapsone (4,4′-sulfonyldianiline) to form bis-quinolin-4-amine derivatives. Use triethylamine as a catalyst and monitor reaction progress via TLC .

Q. What role do electronic effects of substituents play in the reactivity of this compound during functionalization?

- Methodology : Electron-donating groups (e.g., methoxy) at the 6-position increase electron density on the quinoline ring, facilitating electrophilic substitutions. Conversely, electron-withdrawing groups (e.g., nitro) at the 7-position enhance nucleophilic attack on the 4-amine site. DFT calculations or Hammett σ constants can predict regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.